2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by its unique structure and functional groups, which include a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzaldehyde framework. Its molecular formula is , and it is classified as an aromatic aldehyde due to the presence of the aldehyde functional group. This compound is notable for its potential applications in pharmaceuticals and materials science, particularly as a building block for more complex organic molecules.
The synthesis of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde can be achieved through various methods, with one common approach being the Claisen–Schmidt condensation reaction. In this process, starting materials such as fluorobenzaldehydes and appropriate methoxy-substituted compounds are reacted under controlled conditions to yield the desired product.
The molecular structure of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde features:
COC1=C(C=C(C=C1F)C(F)(F)F)C=O
DFQKRDSPZZSTOR-UHFFFAOYSA-N
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde can undergo several chemical reactions due to its reactive functional groups:
The mechanism of action of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde involves its interactions with various biological targets, influenced by its unique substituents:
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial contexts, making it an important compound in organic chemistry.
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0